molecular formula C9H15N5O B561990 Minoxidil-d10

Minoxidil-d10

Cat. No.: B561990
M. Wt: 219.31 g/mol
InChI Key: ZIMGGGWCDYVHOY-YXALHFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Minoxidil-d10 is a deuterium-labeled derivative of Minoxidil, a well-known antihypertensive agent and hair growth stimulant. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Minoxidil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Minoxidil-d10 involves the deuteration of Minoxidil. This process typically includes the exchange of hydrogen atoms in the piperidine ring of Minoxidil with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using chromatographic techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Minoxidil-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Minoxidil N-oxide and various substituted derivatives of this compound .

Scientific Research Applications

Minoxidil-d10 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Minoxidil-d10, like Minoxidil, acts as an ATP-sensitive potassium channel opener. This action leads to the hyperpolarization of cell membranes, resulting in vasodilation. The compound also promotes hair growth by prolonging the anagen phase of the hair cycle. The molecular targets include potassium channels and various signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Minoxidil-d10’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. Unlike other compounds, it serves as a valuable tool in both clinical and analytical research .

Biological Activity

Minoxidil-d10 is a stable isotope-labeled form of minoxidil, a well-known compound originally developed for the treatment of hypertension but now widely recognized for its efficacy in promoting hair growth. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, clinical applications, and research findings.

Minoxidil functions primarily as a potassium channel opener , leading to vasodilation and increased blood flow to hair follicles. This mechanism is crucial in prolonging the anagen phase of the hair cycle, thus promoting hair regrowth. The active metabolite of minoxidil, minoxidil sulfate , has been identified as significantly more potent than minoxidil itself in stimulating hair follicles .

Key Mechanisms:

  • Potassium Channel Modulation : Enhances blood flow and nutrient delivery to hair follicles.
  • Vasodilation : Increases local blood supply, supporting follicular health.
  • Prostaglandin Synthesis : Influences pathways linked to hair growth .

Pharmacokinetics and Bioavailability

This compound exhibits similar pharmacokinetic properties to its non-labeled counterpart. Upon topical application, it is minimally absorbed systemically (approximately 1.4% on the scalp), with most action localized at the application site. The liver metabolizes minoxidil into its active form, with renal excretion accounting for about 95% of absorbed compounds within four days .

Efficacy in Hair Disorders

This compound has been evaluated for various hair disorders, including androgenetic alopecia and alopecia areata. Clinical studies indicate that topical formulations lead to significant improvements in hair density and thickness:

StudyPopulationDurationResults
Timo et al., 1991Neonatal mice4 weeksIncreased cysteine incorporation in treated follicles .
PMC Review, 2024Human subjects24 weeksNotable increase in hair regrowth measured via photographic evidence .
Aljuffali et al., 2020C57BL/6 mice8 weeksEnhanced vascular endothelial growth factor (VEGF) production correlated with improved hair follicle health .

Additional Applications

Recent studies have explored minoxidil's potential beyond hair regrowth:

  • Wound Healing : Minoxidil has shown promise in enhancing tissue repair through increased blood flow and fibroblast activity.
  • Antifibrotic Properties : Research indicates that minoxidil may reduce collagen deposition in fibrotic conditions, suggesting applications in scar treatment .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Minoxidil-d10, and how do they influence experimental design?

this compound is a deuterated isotopologue of minoxidil, with molecular formula C₉H₅D₁₀N₅O and molecular weight 219.31 g/mol. It appears as a white to grayish-white solid under standard conditions . While critical physicochemical data (e.g., melting point, solubility) are not fully characterized in the SDS, its isotopic labeling necessitates specialized handling to avoid degradation. Researchers should prioritize stability testing under experimental conditions (e.g., solvent compatibility, temperature) and confirm purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How does deuterium labeling in this compound enhance traceability in metabolic pathway studies?

Deuterium substitution alters vibrational modes and bond dissociation energies, enabling differentiation between labeled and non-labeled compounds in spectroscopic assays (e.g., MS, infrared spectroscopy). This facilitates precise tracking of metabolic byproducts, particularly in studies investigating minoxidil’s dual role as a potassium channel opener and lipoxygenase inhibitor (IC50 = 20 μM) . Researchers should pair this compound with stable isotope-resolved metabolomics (SIRM) to map distribution and turnover rates in biological matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses acute toxicity (oral, dermal), skin sensitization, and reproductive toxicity risks. Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles with side shields to prevent ocular exposure .
  • Ventilation: Use fume hoods to mitigate inhalation of vapors, which may cause dizziness or respiratory irritation .
  • Storage: Keep containers tightly sealed in dry, cool environments, segregated from strong acids/oxidizers .
  • Waste Disposal: Follow institutional guidelines for deuterated compounds, as environmental impacts remain unstudied .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic stability data across in vitro and in vivo models?

Discrepancies may arise from interspecies variability in cytochrome P450 activity or deuterium isotope effects (DIEs). For example, deuterium can slow metabolic cleavage (kinetic isotope effect) but may not fully replicate non-labeled compound behavior. To address this:

  • Control Experiments: Compare this compound with non-deuterated minoxidil under identical conditions.
  • Cross-Validation: Use tandem MS/MS to quantify metabolites in plasma/tissue homogenates and correlate with computational models (e.g., pharmacokinetic simulations) .
  • Statistical Rigor: Apply ANOVA or Bayesian analysis to assess significance of observed differences .

Q. What methodological strategies optimize the detection of this compound in complex biological matrices?

  • Sample Preparation: Use protein precipitation (acetonitrile/methanol) followed by solid-phase extraction to reduce matrix interference.
  • Analytical Techniques:

  • LC-HRMS: Employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS for sensitivity (detection limits <1 ng/mL) .
  • Deuterium Quantification: Monitor isotopic patterns (e.g., m/z shifts) to distinguish endogenous compounds from labeled analogs .
    • Calibration Standards: Prepare deuterated internal standards (e.g., this compound) in matched biological fluids to correct for ion suppression .

Q. How should mechanistic studies using this compound address its off-target effects in potassium channel activation assays?

this compound’s primary mechanism involves ATP-sensitive potassium (KATP) channel activation, but off-target interactions (e.g., with lipid peroxidation pathways) may confound results. Mitigation strategies include:

  • Selectivity Profiling: Use siRNA knockdown or CRISPR-edited cell lines to isolate KATP-dependent effects.
  • Dose-Response Analysis: Establish EC50 values for both labeled and non-labeled compounds to identify isotopic divergences .
  • Pathway Enrichment: Apply transcriptomics (RNA-seq) to detect unexpected gene expression changes post-treatment .

Q. Data Contradiction and Validation

Q. What steps validate the reproducibility of this compound’s isotopic labeling efficacy across batches?

  • Batch Testing: Perform NMR or MS on each synthesis lot to confirm deuterium incorporation ≥98%.
  • Interlaboratory Comparisons: Share samples with collaborating labs to verify analytical consistency (e.g., via round-robin trials) .
  • Documentation: Archive raw spectral data and chromatograms for peer audit .

Properties

IUPAC Name

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.